2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(4-methoxyphenoxy-methyl)benzoic acid with potassium para-methoxyphenoxide in xylene. The resulting potassium salts of 2-(4-methoxyphenoxymethyl)benzoic acid are then converted to the desired 2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde .
Scientific Research Applications
Synthesis and Derivative Formation
- 2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde has been used in the synthesis of various pharmacophore linked derivatives like thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives. These compounds are of interest in the field of medicinal chemistry for their potential bioactive properties (Khalifa, Nossier, & Al-Omar, 2017).
- New 1,3-thiazole derivatives have been synthesized from reactions involving substituted 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes and 5-hydroxyalkyl-1,3-thiazole-2-carbaldehydes, further indicating the compound’s utility in creating bioactive substances (Sinenko et al., 2016).
Catalytic Applications
- The compound has been utilized in the encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, serving as an efficient, reusable catalyst for oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).
Antimicrobial and Antioxidant Properties
- Schiff base ligands derived from imino-4-methoxyphenol thiazole have been synthesized and characterized, demonstrating moderate antibacterial and antifungal activities (Vinusha et al., 2015).
- Thiazoles, including derivatives of this compound, have been evaluated as antioxidant additives for lubricating oils, indicating their potential application in industrial settings (Amer et al., 2011).
Mechanism of Action
The specific mechanism of action for this compound depends on its application. It may exhibit antimicrobial properties, as demonstrated by related thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid. These compounds have shown selective and effective antimicrobial activity against various strains, including Gram-positive bacteria, Gram-negative bacteria, and Candida spp. The most active derivatives were N-[2-(4-chlorophenoxymethyl)-benzoyl]-N’-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N’-(4-bromophenyl)-thiourea .
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-15-10-2-4-11(5-3-10)16-7-12-13-9(6-14)8-17-12/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNQQGULPMGRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.